[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a piperidine ring, a chloroacetyl group, and a carbamate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via the reaction of the piperidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxy derivatives of the chloroacetyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester serves as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound can be used as a precursor for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry
In industrial chemistry, the compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions allows for the creation of a wide range of products with specific properties.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid ethyl ester: Similar structure with an ethyl ester instead of a benzyl ester.
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid phenyl ester: Similar structure with a phenyl ester instead of a benzyl ester.
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid methyl ester: Similar structure with a methyl ester instead of a benzyl ester.
Uniqueness
The uniqueness of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester lies in its specific combination of functional groups, which provides a balance of reactivity and stability. The benzyl ester group offers distinct steric and electronic properties compared to other ester groups, influencing the compound’s reactivity and interactions in various applications.
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-19(17(22)23-13-15-5-3-2-4-6-15)12-14-7-9-20(10-8-14)16(21)11-18/h2-6,14H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDLBJJSQPDNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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